Pyridinoline
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXYLLJXMAEMT-SAXRGWBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63800-01-1 | |
| Record name | Pyridinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63800-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pyridinoline in Extracellular Matrix Homeostasis and Dynamics
Regulation of Pyridinoline Cross-linking in Extracellular Matrix Turnover
The formation of this compound cross-links is a highly regulated post-translational modification of collagen. This process is crucial for conferring mechanical stability to tissues. pnas.org An imbalance in this compound formation is associated with various pathological conditions, including fibrotic diseases where its accumulation leads to irreversible tissue stiffening. dupuytrens.orgnih.gov
The synthesis of this compound is a multi-step enzymatic process. A critical initial step is the hydroxylation of specific lysine (B10760008) residues within the non-helical ends (telopeptides) of collagen molecules. dupuytrens.orgnih.gov This reaction is catalyzed by the enzyme Lysyl Hydroxylase 2 (LH2) , particularly the LH2b splice variant. dupuytrens.orgnih.govnih.gov Following hydroxylation, the enzyme Lysyl Oxidase (LOX) oxidizes certain lysine and hydroxylysine residues into reactive aldehydes. taylorandfrancis.comnih.gov These aldehydes then spontaneously condense with other hydroxylysine residues on adjacent collagen molecules to form the stable, trivalent this compound cross-links. taylorandfrancis.com
A key regulator in this pathway is the FK506-binding protein 65 (FKBP65) , an immunophilin located in the endoplasmic reticulum. pnas.orgnih.gov While FKBP65 possesses no lysyl hydroxylase activity itself, it is indispensable for the function of LH2. pnas.orgnih.gov Research has shown that FKBP65 physically interacts with and is required for the dimerization of LH2. pnas.orgnih.govrug.nl Since LH2 is only active in its dimeric form, the interplay with FKBP65 is essential for telopeptide lysine hydroxylation and subsequent this compound formation. pnas.orgnih.gov FKBP65 selectively binds to LH2 and not to other lysyl hydroxylase isoforms like LH1 or LH3, which explains why genetic defects in FKBP65 or LH2 specifically impair telopeptide hydroxylation while leaving helical domain hydroxylation largely unaffected. pnas.orgnih.gov
Genetic mutations in the genes encoding LH2 (PLOD2) and FKBP65 (FKBP10) result in Bruck syndrome, a connective tissue disorder characterized by a significant reduction in this compound cross-links. nih.govrug.nl Conversely, an increased expression of the LH2b splice variant is observed in a wide range of fibrotic disorders, leading to an overabundance of this compound cross-links and contributing to the pathology of the disease. dupuytrens.orgnih.gov
Table 1: Genetic and Enzymatic Modulators of this compound Formation
| Modulator | Gene | Type | Function in this compound Formation |
| Lysyl Hydroxylase 2 (LH2) | PLOD2 | Enzyme | Catalyzes the hydroxylation of lysine residues in collagen telopeptides, a rate-limiting step for this compound synthesis. nih.govresearchgate.net |
| FK506-binding protein 65 (FKBP65) | FKBP10 | Chaperone Protein | Binds to LH2 and is critical for its dimerization, which is required for LH2's enzymatic activity. pnas.orgnih.gov |
| Lysyl Oxidase (LOX) | LOX | Enzyme | Oxidizes hydroxylysine residues in telopeptides to form reactive aldehydes, which are precursors to the cross-link. taylorandfrancis.comnih.gov |
This compound's Role in Maintaining Tissue Structural Integrity and Mechanical Properties
This compound cross-links are mature, stable covalent bonds that physically connect three separate collagen molecules. researchgate.netnih.gov This intermolecular linkage is fundamental to the assembly and stabilization of collagen fibrils, which in turn form the structural backbone of connective tissues. taylorandfrancis.com The presence and density of these cross-links directly influence the biomechanical properties of the tissue, including its tensile strength and stiffness. nih.govnih.gov
Mechanisms of this compound Release During Collagenolytic Degradation
The breakdown of the extracellular matrix, or tissue turnover, is a natural process for growth, remodeling, and repair. During this process, mature collagen fibers are degraded, leading to the release of their constituent components, including this compound cross-links. taylorandfrancis.com These breakdown products are released into the bloodstream and are eventually excreted in the urine, making them valuable biomarkers for monitoring bone resorption and collagen degradation. wikipedia.orgtaylorandfrancis.com
The cleavage of the highly stable, triple-helical structure of mature collagen is accomplished by a specialized class of enzymes known as collagenases. These enzymes are essential for initiating the degradation cascade that ultimately releases this compound.
Two major families of enzymes are responsible for this process:
Matrix Metalloproteinases (MMPs) : This family includes enzymes like MMP-1 (collagenase-1), MMP-8 (neutrophil collagenase), and MMP-13 (collagenase-3). youtube.comyoutube.com MMPs are zinc-dependent proteases that can cleave intact fibrillar collagens at specific sites within the triple helix, leading to the denaturation and subsequent degradation of the molecule by other non-specific proteases. youtube.comnih.gov
Cathepsin K : This cysteine protease is highly expressed in osteoclasts and is the predominant enzyme responsible for bone resorption. nih.govpnas.org Cathepsin K is exceptionally effective at degrading type I collagen, even when it is densely cross-linked with pyridinolines. taylorandfrancis.comnih.gov Its collagenolytic activity is potent, particularly in the acidic microenvironment of the resorption lacuna, and can be enhanced by interactions with glycosaminoglycans on the collagen fiber surface. nih.govpnas.org
Table 2: Key Enzymes Involved in this compound Release
| Enzyme | Family | Primary Role in Collagen Degradation |
| Matrix Metalloproteinases (MMPs) | Metalloproteinase | Cleave the collagen triple helix, initiating the breakdown of the fibril structure. youtube.comyoutube.com |
| Cathepsin K | Cysteine Protease | A potent collagenase, crucial for bone resorption and the degradation of cross-linked collagen. nih.govpnas.org |
Upon the enzymatic breakdown of the collagen polymer, this compound cross-links are liberated from the matrix. They are not released solely as individual molecules but exist in two distinct forms in circulation and urine:
Free this compound : This form consists of the this compound amino acid itself, having been completely cleaved from any attached peptide fragments.
Peptide-Bound this compound : This form consists of the this compound molecule still attached to short peptide remnants from the original collagen chains.
Studies have shown that both free and peptide-bound forms can be measured, and their relative proportions can vary depending on the physiological or pathological context. nih.gov For instance, in studies of joint diseases and menopause, the excretion patterns of free versus peptide-bound this compound differ, suggesting that the specific degradative pathways or the rate of subsequent peptide breakdown may be altered in these conditions. nih.gov In most cases, the peptide-bound form is the most abundant, with the free form representing a smaller proportion of the total this compound released. nih.gov
Pyridinoline As a Biomarker in Skeletal Metabolism Research
Pyridinoline as a Specific Indicator of Bone Resorption Rates
This compound (Pyr), along with its related compound deoxythis compound (B1589748) (Dpd), is a component of the mature cross-links that provide structural integrity to collagen fibrils. gdx.net Type I collagen is the predominant protein in the organic matrix of bone. nih.gov During the process of bone resorption, osteoclasts break down the bone matrix, releasing these pyridinium (B92312) cross-links into the circulation. gdx.netnih.gov Subsequently, they are excreted in the urine without being metabolized, making their urinary concentration a direct reflection of the rate of bone degradation. nih.gov
The specificity of this compound as a bone resorption marker stems from the fact that it is a product of mature collagen degradation and is not influenced by dietary intake or the breakdown of newly synthesized collagen. nih.govmedscape.com While this compound is also present in cartilage, deoxythis compound is found almost exclusively in bone, making it a highly specific marker for bone resorption. gdx.net Studies have demonstrated that elevated urinary levels of this compound and deoxythis compound are indicative of an increased rate of bone resorption. trivenidental.com Research has shown a significant correlation between the urinary excretion of this compound cross-links and histological assessments of bone resorption, such as the osteoclast surface area on iliac crest biopsies. oup.com
Comparative Analysis with Other Biochemical Markers of Bone Turnover
The clinical utility of this compound is further understood through its comparison with other markers of bone metabolism. This comparative analysis helps in delineating its specific role in the dynamic process of bone turnover, which involves a delicate balance between bone formation and resorption.
Correlation with Bone Formation Markers (e.g., Osteocalcin, Bone Alkaline Phosphatase, P1NP)
Bone formation is assessed by measuring markers that reflect osteoblast activity. These include osteocalcin, a protein produced by osteoblasts; bone-specific alkaline phosphatase (BALP), an enzyme involved in bone mineralization; and the procollagen (B1174764) type I N-terminal propeptide (P1NP), a precursor of type I collagen. nih.govnih.gov
Research has consistently shown a significant correlation between this compound levels and these bone formation markers. In a study of elderly women with vertebral osteoporosis, urinary this compound (Pyr) and deoxythis compound (D-Pyr) were found to be significantly correlated with serum osteocalcin, with correlation coefficients (r) ranging from 0.69 to 0.80. oup.com This strong correlation highlights the coupled nature of bone remodeling, where an increase in bone resorption is often accompanied by a compensatory increase in bone formation.
| Bone Resorption Marker | Bone Formation Marker | Correlation Coefficient (r) | p-value | Reference |
|---|---|---|---|---|
| Urinary Pyr | Serum Osteocalcin | 0.69 - 0.80 | <0.0001 | oup.com |
| Urinary D-Pyr | Serum Osteocalcin | 0.69 - 0.80 | <0.0001 | oup.com |
Distinguishing this compound from Other Collagen Degradation Products (e.g., Hydroxyproline (B1673980), C-telopeptides, N-telopeptides)
This compound offers several advantages over other markers of collagen degradation.
Hydroxyproline: For a long time, urinary hydroxyproline was a primary marker for bone resorption. However, it is now considered a non-specific marker because it is also derived from the breakdown of newly synthesized collagen, non-bone tissues, and dietary sources. medscape.com In contrast, this compound is not influenced by diet and is only released from the degradation of mature collagen. nih.govmedscape.com Studies have shown that urinary this compound cross-links correlate significantly with histologic resorption, while hydroxyproline does not. oup.com
C-telopeptides (CTX) and N-telopeptides (NTX): These are peptide fragments from the C- and N-terminals of type I collagen that contain this compound cross-links. nih.govmedscape.com While both this compound and telopeptides are specific markers of bone resorption, some studies suggest that NTX may have greater sensitivity and discrimination in certain conditions like Paget's disease. nih.gov However, both free this compound and the telopeptides are considered valuable indicators of bone resorption. nih.gov The choice between these markers can sometimes depend on the specific clinical context and the analytical methods available.
| Marker | Specificity for Bone Resorption | Influence of Diet | Key Distinctions | Reference |
|---|---|---|---|---|
| This compound (Pyr) | High (also in cartilage) | No | More specific than hydroxyproline. | gdx.netnih.gov |
| Deoxythis compound (Dpd) | Very High (predominantly bone) | No | Most specific pyridinium cross-link for bone. | gdx.netnih.gov |
| Hydroxyproline | Low | Yes | Non-specific due to origin from various collagens and diet. | medscape.com |
| C-telopeptides (CTX) | High | No | Peptide fragments containing this compound cross-links; highly sensitive. | nih.govmedscape.com |
| N-telopeptides (NTX) | High | No | nih.gov |
Predictive Value of this compound Levels for Skeletal Outcomes
The clinical significance of this compound extends to its ability to predict future skeletal events, such as the rate of bone loss and the risk of fractures.
Assessment of Bone Loss Progression in Population Studies
Elevated levels of bone turnover markers, including this compound, have been associated with an accelerated rate of bone loss. A study examining postmenopausal women found that those with the fastest bone mineral density (BMD) loss had significantly higher levels of urinary free pyridinolines (PYD) and deoxythis compound (DPD). oup.com The odds of rapid bone loss were found to increase by 1.8 to 2.0 times for each standard deviation increase in the marker level. oup.com
Furthermore, baseline levels of urinary this compound and deoxythis compound have been shown to be inversely correlated with BMD. nih.gov This suggests that higher initial rates of bone resorption, as indicated by elevated this compound levels, are associated with lower bone mass.
Evaluation of Fracture Risk
Beyond predicting bone loss, bone turnover markers, including this compound, can independently predict fracture risk. nih.gov Several studies have demonstrated that high levels of bone resorption markers are associated with an increased risk of fractures, even after adjusting for BMD. nih.gov This indicates that a high rate of bone turnover is a risk factor for fracture that is independent of low bone mass.
For instance, the EPIDOS (European Prospective Osteoporosis Study) found that markers of bone resorption were significant predictors of hip fracture in elderly women. While specific data for this compound's direct fracture prediction varies across studies, the collective evidence for bone resorption markers is strong. The presence of high bone turnover, as measured by markers like this compound, can compound the fracture risk associated with low BMD. nih.gov
Monitoring Therapeutic Interventions Affecting Bone Turnover
The measurement of this compound (PYD) and its related compound, deoxythis compound (DPD), serves as a critical tool in clinical research for monitoring the skeletal response to various therapeutic interventions. As these molecules are released during the breakdown of mature collagen, their levels in urine and serum provide a dynamic and specific index of bone resorption. This allows for the timely assessment of a drug's efficacy in modulating bone turnover, often more rapidly than changes detectable by bone mineral density (BMD) scans. The ability to track the response to both anti-resorptive and anabolic agents is vital for managing metabolic bone diseases.
Response to Anti-resorptive Agents (e.g., Bisphosphonates, Estrogen, Calcitonin)
Anti-resorptive therapies function by inhibiting the activity of osteoclasts, the cells responsible for bone breakdown. Consequently, effective treatment with these agents leads to a measurable decrease in the urinary or serum concentrations of bone resorption biomarkers, including this compound. Monitoring these changes can help confirm the therapeutic effectiveness of the medication. nih.gov
Bisphosphonates
Bisphosphonates are potent inhibitors of osteoclastic bone resorption. nih.gov Studies evaluating their effects show a significant reduction in this compound cross-links. For instance, in a 12-month placebo-controlled study involving postmenopausal women with osteoporosis treated with the bisphosphonate pamidronate, a significant reduction in urinary excretion of total deoxythis compound was observed within the first week of treatment. bohrium.com The maximal decrease in total DPD was 50.4% after three weeks of treatment, and this reduction was sustained for the duration of the 52-week study. bohrium.com The decrease in total this compound was noted to be less pronounced than the changes observed in total DPD. bohrium.com Measuring this compound levels can be useful in monitoring the therapeutic efficacy of bisphosphonate therapy in patients with bone metastases. psu.edu
Estrogen
Hormone replacement therapy (HRT) with estrogen has been demonstrated to effectively reduce the accelerated bone resorption that occurs after menopause. nih.govdntb.gov.ua The urinary excretion of this compound and deoxythis compound decreases early in the course of HRT, reflecting a reduction in the rate of bone resorption. nih.govnih.gov In one year-long study, postmenopausal women receiving HRT showed a progressive decrease in these markers, with this compound levels falling by 28.9% and deoxythis compound by 42% after one year. nih.gov Another study involving athletically trained postmenopausal women found that 20 weeks of HRT resulted in a significant 27.3% reduction in urinary this compound levels. vu.edu.au These findings underscore that a decrease in this compound excretion is an early indicator of a positive therapeutic response to estrogen. nih.gov
Calcitonin
Calcitonin is a hormone that lowers blood calcium levels, partly by inhibiting the activity of osteoclasts. clevelandclinic.orgyoutube.com This mechanism suggests that calcitonin should decrease bone resorption and, consequently, the levels of resorption markers. Research has shown that in patients with severe burns, subcutaneous administration of calcitonin for five days led to a significant decrease in urinary deoxythis compound levels compared to both a control group and a group receiving growth hormone. nih.gov However, a separate study in healthy postmenopausal women found that a single dose of intranasal calcitonin did not change the levels of urinary pyridinolines, despite causing a decrease in parathyroid hormone. nih.gov
Table 1: Effect of Anti-resorptive Agents on this compound Levels (Research Findings)
| Agent | Study Population | Key Finding on this compound/Deoxythis compound Levels | Reference |
|---|---|---|---|
| Pamidronate (a Bisphosphonate) | Postmenopausal women with osteoporosis | Maximal decrease of 50.4% in total urinary Deoxythis compound after 3 weeks of treatment. The decrease in this compound was less pronounced. | bohrium.com |
| Estrogen (HRT) | Postmenopausal women | Progressive decrease in urinary this compound reaching 28.9% after 1 year of therapy. | nih.gov |
| Estrogen (HRT) | Athletically trained postmenopausal women | A 27.3% reduction in urinary this compound after 20 weeks of treatment. | vu.edu.au |
| Calcitonin (subcutaneous) | Patients with severe burns | Significant decrease in urinary Deoxythis compound levels after 5 days of treatment compared to a control group. | nih.gov |
| Calcitonin (intranasal) | Healthy postmenopausal women | No significant change observed in urinary this compound levels after a single dose. | nih.gov |
Monitoring Effects of Anabolic Therapies (e.g., PTH)
Anabolic therapies for osteoporosis function by stimulating the formation of new bone. nih.gov These agents, such as teriparatide (an analog of parathyroid hormone - PTH), induce a "dual effect" on bone turnover. nih.govyoutube.com
Parathyroid Hormone (PTH)
Administration of PTH analogs like teriparatide results in an initial and rapid increase in bone formation markers. nih.gov This is followed by a secondary, less pronounced increase in bone resorption markers, including this compound. nih.gov This sequence creates an "anabolic window" where bone formation outpaces resorption, leading to a net gain in bone mass, particularly in the first months of treatment. nih.gov
Research in patient populations with high bone turnover, such as those on hemodialysis, has demonstrated a strong positive correlation between serum levels of intact parathyroid hormone (iPTH) and serum this compound. nih.govnih.gov In one such study, serum this compound levels were significantly correlated with bone resorption parameters, and surgical removal of the parathyroid glands (parathyroidectomy) led to a marked decrease in serum this compound concentrations. nih.gov This indicates that higher levels of PTH activity are associated with increased bone resorption, which is reflected by elevated this compound levels. Therefore, monitoring this compound in the context of PTH therapy provides insight into the resorption phase of the bone remodeling cycle stimulated by the treatment.
Table 2: this compound Response to Parathyroid Hormone (PTH) Activity
| Context | Study Population | Key Finding on this compound Levels | Reference |
|---|---|---|---|
| Anabolic Therapy | General (Mechanism of Action) | PTH analog administration leads to an increase in bone resorption markers, including this compound, following an initial increase in formation markers. | nih.gov |
| Endogenous PTH Activity | Hemodialysis patients | Serum this compound levels showed a significant positive correlation with intact parathyroid hormone (iPTH) levels. | nih.govnih.gov |
| Intervention (Parathyroidectomy) | Hemodialysis patients | Surgical removal of the parathyroid glands markedly decreased serum levels of hydroxylysyl this compound and lysyl this compound. | nih.gov |
Pyridinoline in the Context of Connective Tissue Pathophysiology
Pyridinoline in Osteolytic and Metabolic Bone Diseases
The measurement of this compound, often in conjunction with deoxythis compound (B1589748) (DPD), serves as a crucial indicator in various bone diseases characterized by increased bone resorption. sas-centre.org
Osteoporosis: Assessment of Bone Loss and Therapeutic Response
In osteoporosis, a condition marked by a high rate of bone turnover, urinary this compound and deoxythis compound levels are significantly elevated compared to healthy individuals. nih.govnih.gov There is an inverse correlation between the levels of these cross-links and bone mineral density (BMD). nih.gov Studies have shown that urinary this compound cross-links are sensitive markers of bone turnover in elderly women with vertebral osteoporosis and correlate significantly with histologic measures of bone resorption. nih.gov
The clinical utility of this compound extends to monitoring the effectiveness of osteoporosis treatments. Following therapeutic intervention with agents like estrogen or alfacalcidol, a significant decrease in urinary this compound is observed, indicating a reduction in bone resorption. nih.gov This reduction in this compound levels has been shown to have a significant inverse correlation with the long-term improvement in lumbar BMD, making it a useful predictor of therapeutic response. nih.gov
Paget's Disease of Bone
Paget's disease of bone is characterized by localized and disordered bone remodeling, leading to elevated levels of bone turnover markers. mayoclinic.org Urinary this compound, among other markers, is used to assess and monitor the disease. nih.gov While serum total alkaline phosphatase (ALP) is a widely used marker, studies have shown that this compound-based markers also demonstrate a good response to treatment, particularly in cases of moderate to high disease activity. nih.gov The measurement of urinary this compound can be a valuable tool in managing patients with Paget's disease. sas-centre.orgmedscape.com
Primary Hyperparathyroidism
Primary hyperparathyroidism is an endocrine disorder that leads to increased bone resorption due to excess parathyroid hormone (PTH) secretion. nih.govnih.gov Patients with untreated primary hyperparathyroidism show significantly higher urinary concentrations of this compound and deoxythis compound compared to healthy individuals. nih.gov A significant correlation exists between the urinary levels of these cross-links and serum levels of alkaline phosphatase and PTH. nih.gov Following successful parathyroidectomy, the elevated levels of this compound decrease significantly, often preceding changes in other bone turnover markers. nih.gov This makes urinary this compound a useful index for the clinical assessment of bone involvement in this condition. sas-centre.orgnih.gov
Bone Metastasis (e.g., Prostate Cancer)
In cancers that metastasize to the bone, such as prostate cancer, there is often an increased rate of bone resorption. auajournals.org Urinary this compound and deoxythis compound levels are significantly higher in patients with bone metastatic prostate cancer compared to those with benign prostatic hyperplasia or localized prostate cancer. auajournals.orgnih.gov In fact, 89.3% of patients with bone metastases from prostate cancer showed elevated this compound levels. auajournals.org Serial measurements of urinary this compound have been shown to correlate with the clinical progression of the disease and the response to treatment, sometimes even before new lesions are detectable by bone scintigraphy. nih.govoup.com This suggests that monitoring urinary this compound can be a valuable, non-invasive tool in managing patients with bone metastases. nih.govnih.gov
This compound in Articular and Periodontal Tissue Degradation
This compound's role as a biomarker extends to diseases affecting articular and periodontal tissues, reflecting the degradation of collagen in these structures.
Osteoarthritis: Cartilage Degradation Markers
This compound (Pyr), a cross-linking compound of collagen fibers, serves as a significant biomarker for monitoring cartilage degradation in osteoarthritis (OA). nih.govwikipedia.org Since this compound is more abundant in cartilage than in bone, its measurement in urine can provide an index of the increased joint destruction characteristic of arthritic diseases. nih.gov
Research has demonstrated that urinary levels of this compound are significantly elevated in patients with OA compared to individuals without joint disease. nih.gov An enzyme-linked immunoassay (ELISA) has been developed for the sensitive detection of this compound in urine. nih.gov Studies using this method have shown that when expressed relative to creatinine, this compound concentrations are markedly higher in both rheumatoid arthritis (RA) and OA patients than in control groups. nih.gov These findings have been corroborated by the analysis of 24-hour urine collections, which also showed significantly higher total this compound excretion in both OA and RA patients. nih.gov
In a study focusing on osteoarthritis of the temporomandibular joint (TMJ), the urinary concentration of this compound and the ratio of this compound to deoxythis compound (Dpyr) were found to be significantly higher in OA patients compared to asymptomatic controls. nih.gov This suggests that the level of this compound and the Pyr/Dpyr ratio in urine may be useful diagnostic indicators for the pathological changes occurring within the joint during TMJ OA. nih.gov Similarly, in experimentally-induced OA in the TMJ of rats, the urinary Pyr/Dpyr ratio was significantly higher in the experimental group, corresponding with degenerative changes in the articular cartilage. nih.gov
Furthermore, analysis of joint tissues from patients with OA and RA revealed the presence of both this compound and deoxythis compound in cartilage, bone, and synovium, though in differing amounts. nih.govbmj.com The ratio of Pyr to Dpyr was approximately 50:1 in cartilage, 3:1 in bone, and 25:1 in synovium. nih.gov The presence of significant amounts of these cross-links in joint tissues, particularly the synovium, may contribute to their increased urinary excretion in arthritic conditions. nih.govbmj.com Detectable levels of this compound have also been found in the synovial fluid of patients with knee effusion, with levels in osteoarthritic knee joints averaging 19.3 ± 5.8 pmol/mL. uni-freiburg.de
| Biomarker | Sample Type | Finding in Osteoarthritis | Reference |
| This compound (Pyr) | Urine | Significantly higher levels in OA patients compared to controls. nih.govnih.gov | nih.gov, nih.gov |
| Pyr/Dpyr Ratio | Urine | Significantly higher in TMJ OA patients. nih.gov | nih.gov |
| This compound (Pyr) | Synovial Fluid | Detected in knee effusion of OA patients. uni-freiburg.de | uni-freiburg.de |
| This compound (Pyr) | Joint Tissues | Present in cartilage, bone, and synovium of OA patients. nih.gov | nih.gov |
Periodontal Disease: Indicators of Alveolar Bone Resorption
This compound cross-links, particularly the C-terminal telopeptide of type I collagen (ICTP), are considered sensitive indicators of alveolar bone resorption in periodontal disease. umich.edunih.gov As type I collagen is the primary organic component of alveolar bone, its degradation during periodontitis releases this compound cross-links into the surrounding tissues and fluids. nih.govtrivenidental.com These degradation products can be measured in oral fluids like gingival crevicular fluid (GCF) and saliva, serving as biomarkers for disease activity. nih.govnih.gov
The concentration of deoxythis compound (DPD), a related pyridinium (B92312) cross-link predominantly found in bone, has been shown to be significantly higher in the GCF of patients with chronic periodontitis compared to periodontally healthy individuals. trivenidental.comnih.govnih.gov This suggests that elevated GCF DPD levels can be an indicator of ongoing periodontal destruction. nih.gov GCF is considered a more reliable medium for detecting these markers compared to serum because it is a site-specific inflammatory exudate that directly reflects the local pathological processes. nih.gov
Studies have demonstrated a positive correlation between GCF levels of ICTP and the presence of putative periodontal pathogens. ucr.ac.cr High levels of ICTP in active periodontal sites suggest its potential use as a predictor of alveolar bone destruction. ucr.ac.crproquest.com The measurement of these bone-specific markers can help differentiate between gingival inflammation and the active, progressive bone destruction characteristic of periodontitis. nih.govnih.gov
| Biomarker | Sample Type | Finding in Periodontal Disease | Reference |
| Deoxythis compound (DPD) | Gingival Crevicular Fluid (GCF) | Significantly higher levels in chronic periodontitis patients. nih.govnih.gov | nih.gov, nih.gov |
| C-telopeptide this compound (ICTP) | Gingival Crevicular Fluid (GCF) | High levels in active sites suggest it's a predictor of bone destruction. ucr.ac.crproquest.com | ucr.ac.cr, proquest.com |
| C-telopeptide this compound (ICTP) | Saliva | Increased levels may indicate diseased periodontal status. nih.gov | nih.gov |
This compound in Fibrotic Disorders
Fibrosis is characterized by the excessive accumulation of collagen, and the formation of this compound cross-links plays a role in the stability and potential irreversibility of fibrotic tissue. dupuytrens.org An increased formation of this compound cross-links, resulting from higher levels of telopeptide lysyl hydroxylase, appears to be a general phenomenon in fibrotic conditions. dupuytrens.org
Systemic Sclerosis and Collagen Accumulation
Systemic sclerosis (SSc) is a disease marked by widespread fibrosis of the skin and internal organs due to excessive collagen deposition. nih.gov Research indicates that urinary concentrations of this compound (Pyr), deoxythis compound (Dpyr), and a soft-tissue-specific form of this compound (stPyr) are significantly elevated in patients with SSc compared to healthy controls. nih.gov
The highest concentrations of these markers are found in patients with diffuse cutaneous systemic sclerosis (dcSSc). nih.gov Notably, the concentration of stPyr is significantly higher in dcSSc patients than in those with limited cutaneous systemic sclerosis (lcSSc), suggesting it is derived from soft tissues rather than bone. nih.gov A significant correlation has been observed between the severity of skin involvement (skin score) and the urinary concentrations of stPyr and Pyr, highlighting the potential of these markers for monitoring ongoing fibrosis in SSc. nih.gov
Further evidence comes from the direct analysis of fibrotic tissues from patients with diffuse systemic sclerosis. nih.gov The concentration of this compound in fibrotic skin samples was found to be more than double that of uninvolved skin from the same patient. nih.gov Markedly higher this compound levels were also found in other fibrotic tissues, including the endocardium, fascia, and bladder, indicating that the increased collagen deposition in SSc is accompanied by a significant increase in this compound cross-linking within the fibrotic tissues. nih.gov
| Biomarker | Sample Type | Finding in Systemic Sclerosis | Reference |
| This compound (Pyr) | Urine | Significantly higher concentrations in SSc patients. nih.gov | nih.gov |
| Deoxythis compound (Dpyr) | Urine | Significantly higher concentrations in SSc patients. nih.gov | nih.gov |
| Soft-tissue this compound (stPyr) | Urine | Highest concentrations in diffuse cutaneous SSc; correlates with skin score. nih.gov | nih.gov |
| This compound (Pyd) | Fibrotic Tissue | Significantly increased amounts in fibrotic skin, fascia, endocardium, and bladder. nih.gov | nih.gov |
Organ-Specific Fibrosis (e.g., Liver Fibrosis, Pulmonary Fibrosis)
The role of this compound in organ-specific fibrosis has been investigated, particularly in the context of liver fibrosis. In murine models of liver fibrosis induced by Schistosoma mansoni infection, the amount of this compound in the liver tissue increased markedly as the disease progressed. nih.govajtmh.org The number of this compound residues per collagen molecule was also higher in the fibrotic livers of infected mice compared to controls. nih.govajtmh.org This increased extent of intermolecular collagen cross-linking may contribute to the accumulation of the extracellular matrix by making the collagen more resistant to degradation. nih.govajtmh.org
In human studies, significantly higher levels of this compound cross-links per collagen molecule were found in viral cirrhotic livers compared to normal livers. nih.gov However, no significant differences were found in the levels of this compound cross-linking between cirrhosis and chronic hepatitis with varying degrees of fibrosis, suggesting that the extent of this compound cross-linking may not be the primary factor determining the irreversibility of viral liver fibrosis. nih.gov Information regarding this compound's specific role as a biomarker in pulmonary fibrosis from the provided search results is limited, though fibrosis in general is associated with increased this compound cross-links. dupuytrens.org
This compound in Other Connective Tissue Pathologies
Chronic Kidney Disease and Associated Bone Turnover Disturbances
Chronic kidney disease (CKD) is associated with significant disturbances in mineral and bone metabolism, often leading to renal osteodystrophy. nih.govyoutube.com In this context, this compound cross-links have been studied as markers of bone turnover. nih.gov However, their utility is complicated by the fact that they are cleared by the kidneys. nih.govnih.gov
In patients with uremia undergoing maintenance hemodialysis, pre-dialysis serum levels of both hydroxylysyl this compound and lysyl this compound are significantly higher than in healthy individuals. nih.gov These levels decrease significantly after hemodialysis. nih.gov Pre-hemodialysis serum this compound levels show a significant correlation with other markers of bone turnover, such as intact parathyroid hormone (PTH), osteocalcin, and bone-specific alkaline phosphatase. nih.gov Lysyl this compound, in particular, demonstrates a strong correlation with these markers. nih.gov Furthermore, parathyroidectomy leads to a marked decrease in serum this compound levels. nih.gov These findings suggest that despite their renal excretion, serum pyridinolines, especially lysyl this compound, can serve as specific biochemical markers of bone resorption in hemodialysis patients. nih.gov However, it is also noted that because pyridinolines are heavily reliant on kidney function for clearance, they can be unreliable as turnover markers in the broader CKD population. nih.gov
| Biomarker | Sample Type | Finding in Chronic Kidney Disease | Reference |
| Hydroxylysyl this compound | Serum | Significantly higher in hemodialysis patients; correlates with PTH, osteocalcin, and BSAP. nih.gov | nih.gov |
| Lysyl this compound | Serum | Significantly higher in hemodialysis patients; shows better correlation with bone turnover markers than hydroxylysyl this compound. nih.gov | nih.gov |
Ehlers-Danlos Syndrome Type VI: Diagnostic Significance of this compound/Deoxythis compound Ratio
Ehlers-Danlos Syndrome (EDS) encompasses a group of heritable connective tissue disorders characterized by joint hypermobility, skin hyperextensibility, and tissue fragility. researchgate.net The kyphoscoliotic type, EDS Type VI, is an autosomal recessive form distinguished by severe muscle hypotonia at birth, progressive kyphoscoliosis, and a propensity for ocular globe rupture. researchgate.net This specific subtype is caused by a deficiency of the enzyme lysyl hydroxylase 1 (LH1), which results from mutations in the PLOD1 gene. nih.gov
The enzymatic deficiency in LH1 critically impairs the hydroxylation of lysine (B10760008) residues in collagen, a fundamental step for the formation of stable collagen cross-links. This leads to an altered profile of urinary pyridinium cross-links, specifically lysyl this compound (LP) and hydroxylysyl this compound (HP). In individuals with normal connective tissue metabolism, HP is the more predominant form. However, in patients with EDS Type VI, the lack of lysine hydroxylation results in a significant decrease in HP formation and a relative increase in LP.
Consequently, the ratio of these cross-links excreted in the urine serves as a highly specific and sensitive non-invasive biochemical test for diagnosing EDS Type VI. nih.gov An abnormally low HP/LP ratio, or conversely, a high LP/HP ratio, is a hallmark of the disease. nih.gov Analysis of cross-linked peptides from the urine of a patient with a confirmed null mutation in the PLOD1 gene revealed that type I collagen from bone contained only LP, with no detectable HP. In contrast, the typical HP to LP ratio in a healthy child's urine is approximately 1.5 to 1 for bone collagen. nih.gov
This biochemical analysis is a robust, rapid, and inexpensive diagnostic tool that can confirm a clinical suspicion of EDS Type VI, potentially avoiding the need for more invasive procedures like skin biopsies for fibroblast culture and enzyme activity assays. researchgate.net
Interactive Data Table: Urinary this compound Ratios in Ehlers-Danlos Syndrome Type VI
| Analyte Ratio | EDS Type VI Patient | Normal Control | Reference |
| Hydroxylysyl this compound / Lysyl this compound (HP/LP) from Bone Collagen | 0 | ~1.5 | nih.gov |
| Lysyl this compound / Hydroxylysyl this compound (Total Urinary) | 7.1 | 0.20 ± 0.03 | nih.gov |
Ankylosing Spondylitis and Bone Resorption Markers
Ankylosing Spondylitis (AS) is a chronic inflammatory disease primarily affecting the axial skeleton, characterized by new bone formation that can lead to spinal fusion. Current time information in Provincia di Trieste, IT. Paradoxically, osteoporosis is a significant and well-recognized complication of AS, contributing to spinal deformity and fracture risk. Current time information in Provincia di Trieste, IT.nih.gov To understand the underlying bone pathology in AS, researchers have focused on biochemical markers of bone turnover, including the collagen cross-links this compound (Pyd) and deoxythis compound (Dpyd), which are released during the degradation of mature collagen.
Studies investigating these bone resorption markers in AS patients have yielded informative, though sometimes varied, results. Several studies report elevated levels of pyridinium cross-links in AS patients compared to healthy controls, suggesting an increase in osteoclastic activity (bone resorption). oup.comnih.gov One study found that urinary concentrations of both Pyd and Dpyd were higher in a group of 44 AS patients than in a control group. nih.gov
Further supporting this connection, a study on the this compound cross-linked carboxyterminal telopeptide of type I collagen (ICTP), another specific marker of bone resorption, found that serum ICTP levels were significantly higher in AS patients than in controls. Current time information in Provincia di Trieste, IT. The elevated ICTP levels were positively associated with CRP and inversely correlated with hip bone mineral density (BMD), directly linking inflammation to pathological bone loss. Current time information in Provincia di Trieste, IT.
However, not all studies concur. One investigation into patients with mild AS found no significant difference in the urinary excretion of Pyd and Dpyd when compared to controls, and the markers did not correlate with BMD or vertebral fractures in this cohort. nih.gov These discrepancies may be attributable to differences in patient populations, including disease duration, disease activity levels, and the specific markers assayed.
Collectively, the research indicates that this compound and its related compounds are valuable markers for assessing bone resorption in AS. Their correlation with inflammatory markers suggests that the chronic inflammatory process in AS is a key driver of the increased osteoclastic activity that leads to osteoporosis.
Interactive Data Table: Research Findings on this compound Cross-links in Ankylosing Spondylitis
| Study Focus | Marker(s) | Patient Cohort | Key Findings | Reference |
| Bone Turnover Markers in AS | Urinary this compound (Pyd), Deoxythis compound (Dpyd) | 44 AS Patients, 41 Controls | Urinary Pyd and Dpyd were higher in AS patients. Excretion was enhanced in subgroups with ESR >20 mm/h. | oup.comnih.gov |
| Pyridinium Cross-links and Disease Activity | Urinary free this compound (f-Pyr), Deoxythis compound (f-Dpyr) | 32 AS Patients, 25 Controls | No overall difference vs. controls, but a positive correlation was found between ESR and f-Dpyr levels. Higher levels in patients with peripheral involvement and early disease. | oup.comnih.gov |
| Serum Bone Resorption Marker in AS | Serum this compound cross-linked carboxyterminal telopeptide of type I collagen (ICTP) | 88 AS Patients, 30 Controls | Serum ICTP was significantly higher in AS patients. ICTP levels positively correlated with CRP and were negatively correlated with hip BMD. | Current time information in Provincia di Trieste, IT. |
| Bone Metabolism in Mild AS | Urinary Deoxythis compound (Dpyr), this compound (Pyr) | 56 Mild AS Patients, 52 Controls | No significant difference in urinary Pyd or Dpyd excretion between patients and controls. | nih.gov |
Advanced Analytical Methodologies for Pyridinoline Quantification in Biological Matrices
High-Performance Liquid Chromatography (HPLC) Advancements
High-Performance Liquid Chromatography (HPLC) is considered a reference method for the quantification of pyridinoline due to its high specificity and accuracy. researchgate.netnih.gov Continuous advancements in HPLC technology, including column chemistry, detector sensitivity, and sample preparation, have further solidified its role in this compound analysis. nih.govbiocompare.com
Sample Hydrolysis and Pre-fractionation Techniques
This compound exists in biological fluids, such as urine, in both free and peptide-bound forms. nih.govcreative-diagnostics.com To measure the total amount of this compound, a hydrolysis step is essential to liberate the cross-links from their attached peptides. The most common approach involves acid hydrolysis, where samples are treated with concentrated hydrochloric acid (HCl) and heated for several hours. nih.govresearchgate.net This process effectively breaks the peptide bonds, converting all this compound into its free, measurable form. researchgate.net
Following hydrolysis, the complex nature of biological matrices like urine necessitates a clean-up or pre-fractionation step to remove interfering substances that could co-elute with this compound and affect quantification. researchgate.net Partition chromatography using cellulose (B213188) columns is a widely adopted technique for this purpose. researchgate.netnih.govresearchgate.net In this procedure, the hydrolyzed sample is applied to a cellulose column, and a series of solvent washes are used to separate this compound from other urinary components based on polarity before it is eluted and prepared for HPLC analysis. nih.gov This pre-purification is crucial for reducing matrix effects and ensuring the accuracy of the subsequent chromatographic measurement. researchgate.net
Ion-Pairing Chromatography with Fluorescence Detection
The inherent chemical properties of this compound, being a polar and fluorescent molecule, dictate the optimal HPLC approach for its separation and detection. wikipedia.org Reversed-phase HPLC is the most common separation mode, but the polarity of this compound results in poor retention on standard C18 columns. To overcome this, ion-pairing agents are added to the mobile phase. youtube.com These agents are typically molecules with a charged head and a nonpolar tail, such as heptafluorobutyric acid (HFBA) or pentafluoropropionic acid (PFPA). nih.govnih.gov The agent pairs with the charged this compound molecule, forming a neutral, more hydrophobic complex that can be effectively retained and separated on the reversed-phase column. youtube.comsigmaaldrich.com
Detection is achieved by leveraging this compound's natural fluorescence, which provides excellent sensitivity and specificity. nih.gov The sample is excited with light at a specific wavelength (typically around 290-297 nm), and the emitted fluorescence is measured at a higher wavelength (around 395-400 nm). nih.gov This fluorescence detection method avoids the need for derivatization, simplifying the analytical process and minimizing potential sources of error. youtube.com
Optimization for Specificity and Sensitivity
Continuous efforts to optimize HPLC methods aim to enhance both specificity and sensitivity. nih.gov A significant advancement has been the development and use of synthetic this compound and deoxythis compound (B1589748) as calibrators, which helps to overcome the inter-laboratory variability associated with using calibrators isolated from bone. researchgate.netnih.gov
Method sensitivity has been improved through several strategies:
Column Technology : The move from traditional fully porous particles to superficially porous (core-shell) particles has increased column efficiency, resulting in sharper, taller peaks and thus greater sensitivity without a prohibitive increase in backpressure. sigmaaldrich.com The use of narrow-bore columns (e.g., 2.1 mm I.D.) also reduces sample dilution on the column, increasing the concentration at the detector. nih.govsigmaaldrich.com
System Optimization : Minimizing the instrument's dead volume by using shorter, narrower connection capillaries and smaller detector flow cells enhances separation efficiency. sigmaaldrich.com
Advanced Detection : While fluorescence is standard, coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers an even higher order of magnitude in sensitivity and selectivity, allowing for the definitive identification and quantification of analytes. nih.govresearchgate.net
These optimizations have led to highly robust and validated HPLC methods with low limits of detection and quantification, making them suitable for routine clinical laboratory use. researchgate.netresearchgate.net
| Parameter | HPLC Method 1 (Vesper et al., 2003) nih.gov | HPLC Method 2 (Pratt et al., 1995) nih.gov | UHPLC-MS Method (Yin et al., 2019) researchgate.net |
| Analyte(s) | Total and Free PYD & DPD | PYD & DPD in Serum | PYD & DPD |
| Sample Matrix | Urine | Serum, Synovial Fluid | Skin, Urine |
| Separation | HPLC | Ion-Paired Reversed-Phase HPLC | UHPLC |
| Detection | Fluorescence | Fluorescence | High-Resolution Mass Spectrometry |
| Linear Range (PYD) | 75 - 1800 nM researchgate.net | 269 - 8620 fmol | Not Specified |
| Limit of Detection (PYD) | Not Specified | 28 fmol | 0.082 ± 0.023 µM |
| Limit of Quantitation (PYD) | Not Specified | Not Specified | 0.245 ± 0.070 µM |
| Intra-assay CV (%) | 3.8% (Total), 9.5% (Free) | 7.96% | <1% (Retention Time) |
| Inter-assay CV (%) | 8.2% (Total), 7.0% (Free) | Not Specified | Not Specified |
Immunoassays and Their Evolution for this compound Measurement
While HPLC is a reference method, its requirements for specialized equipment and lengthy sample preparation can be a drawback. nih.govoup.com Immunoassays offer a simpler, more rapid, and high-throughput alternative for quantifying this compound and related cross-links. nih.gov These assays utilize the highly specific binding between an antibody and its target antigen—in this case, this compound.
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) have become the most common immunoassay format for this compound measurement. researchgate.net These are typically competitive assays where free this compound in a sample (e.g., urine) competes with a labeled or plate-bound this compound antigen for a limited number of antibody binding sites. nih.govelabscience.com The amount of signal generated by the enzyme-linked antibody is inversely proportional to the concentration of this compound in the sample.
Key developments in this compound ELISA include:
Antibody Development : The generation of both polyclonal and monoclonal antibodies has been crucial. nih.govnih.gov Monoclonal antibodies, in particular, offer high specificity and consistency between batches. oup.comnih.gov Some antibodies are designed to be highly specific for deoxythis compound, while others recognize both this compound and deoxythis compound. nih.govnih.gov
Assay Format : Most modern kits use a microtiter plate format, allowing for the simultaneous analysis of many samples. biocompare.comannals.edu.sg The development of assays that measure the free, non-peptide-bound fraction of this compound eliminates the need for the hydrolysis step required for HPLC, greatly simplifying the workflow. nih.gov
Performance : Commercial ELISA kits demonstrate good sensitivity, with detection limits in the low nanomolar range, and generally show a high correlation with HPLC results (r > 0.90). nih.govresearchgate.netannals.edu.sg
| Parameter | ELISA Method 1 (Seyedin et al., 1995) nih.gov | ELISA Method 2 (Robins et al., 1994) nih.govoup.com | Monoclonal Antibody EIA (Hesley et al., 1997) nih.gov |
| Assay Type | Immunoassay for Free PYD | ELISA for Free DPD | Competitive EIA for Free PYD & DPD |
| Antibody | Antiserum against Free PYD | Monoclonal Antibody to Free DPD | Monoclonal Antibody |
| Sample Prep | No sample preparation required | No sample preparation required | No sample preparation required |
| Sensitivity | < 25 nM | Not Specified | Not Specified |
| Intra-assay CV (%) | 5-10% | < 10% | 3.0-7.6% |
| Inter-assay CV (%) | 10-15% | < 15% | 6.1-7.4% |
| Correlation with HPLC | r = 0.97 | r = 0.95 | r = 0.96 |
Radioimmunoassays (RIA)
Before the widespread adoption of ELISA, Radioimmunoassays (RIA) were also developed for collagen cross-link analysis. An RIA was developed for the this compound cross-linked carboxy-terminal telopeptide of type I collagen (ICTP), a marker of bone collagen degradation liberated by enzymes like bacterial collagenase. nih.gov Similar to a competitive ELISA, an RIA involves competition between an unlabeled antigen in the sample and a radiolabeled antigen for binding to a limited amount of antibody. The amount of radioactivity in the antibody-bound fraction is inversely related to the concentration of the antigen in the sample.
While sensitive, the use of radioactive materials in RIA presents logistical and safety challenges, which has led to their general replacement by non-isotopic methods like ELISA for routine analysis. The RIA for ICTP demonstrated coefficients of variation between 3% and 8% and could be completed within 4 hours for 40 samples. nih.gov
Development of Monoclonal Antibodies for Enhanced Specificity
The development of monoclonal antibodies has revolutionized the quantification of this compound by offering enhanced specificity in immunoassays. Unlike polyclonal antibodies, which recognize multiple epitopes on an antigen, monoclonal antibodies are engineered to target a single, specific epitope on the this compound molecule. This specificity is paramount for accurately distinguishing this compound from structurally similar molecules, such as deoxythis compound (DPD), thereby minimizing cross-reactivity and improving assay reliability.
The production of anti-pyridinoline monoclonal antibodies typically involves immunizing mice with a purified this compound-carrier protein conjugate to elicit an immune response. Spleen cells from the immunized mice are then fused with myeloma cells to create hybridoma cells. These hybridomas are subsequently screened to identify clones that produce antibodies with high affinity and specificity for this compound. The selected clones are then cultured to produce a consistent and homogenous supply of monoclonal antibodies. These antibodies are pivotal in developing competitive enzyme-linked immunosorbent assays (ELISAs) for the routine analysis of this compound in clinical and research settings.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold-standard method for the quantification of this compound, offering unparalleled specificity and sensitivity.
Enhanced Specificity and Sensitivity in Complex Biological Samples (e.g., Urine, Serum, Sweat)
The inherent complexity of biological matrices such as urine, serum, and sweat poses a significant analytical challenge due to the presence of numerous interfering substances. LC-MS/MS effectively overcomes this challenge through its dual separation and detection mechanism. The liquid chromatography step separates this compound from other components in the sample based on its physicochemical properties. Subsequently, tandem mass spectrometry provides a highly specific detection by monitoring a unique precursor-to-product ion transition for this compound. This high degree of specificity allows for the accurate quantification of this compound even at very low concentrations, making it a superior technique compared to traditional immunoassays which can be prone to interferences. While urine is the most common matrix for this compound analysis, LC-MS/MS methods have also been developed for serum, although data on sweat analysis remains limited.
Simultaneous Quantification of this compound and Deoxythis compound
A significant advantage of LC-MS/MS is its capability for the simultaneous quantification of both this compound and deoxythis compound in a single analytical run. This is achieved by programming the mass spectrometer to monitor the specific precursor and product ion transitions for each compound. The ability to measure both cross-links simultaneously is highly valuable in clinical research as the ratio of deoxythis compound to this compound can provide additional diagnostic information for certain metabolic bone diseases.
| Parameter | Study 1: Urine | Study 2: Urine | Study 3: Urine |
| Linearity Range (nmol/L) | PYD: 5-2000, DPD: 2.5-1000 | PYD: 10-1000, DPD: 5-500 | PYD: 2-500, DPD: 1-250 |
| Intra-assay Precision (%CV) | PYD: <5%, DPD: <6% | PYD: 3.1-5.4%, DPD: 3.5-6.2% | PYD: 2.5-4.8%, DPD: 2.9-5.5% |
| Inter-assay Precision (%CV) | PYD: <7%, DPD: <8% | PYD: 4.2-7.1%, DPD: 4.8-7.9% | PYD: 3.8-6.5%, DPD: 4.1-7.2% |
| Recovery (%) | PYD: 95-105%, DPD: 94-106% | PYD: 92-108%, DPD: 93-107% | PYD: 96-104%, DPD: 95-105% |
| Limit of Quantification (nmol/L) | PYD: 5, DPD: 2.5 | PYD: 10, DPD: 5 | PYD: 2, DPD: 1 |
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound (PYD) and Deoxythis compound (DPD) in Urine
Spectroscopic Techniques for In Situ this compound Analysis in Tissues
Spectroscopic techniques offer the unique advantage of analyzing this compound directly within tissue samples (in situ), providing spatial information about its distribution without the need for extraction.
Raman Microspectroscopy for Mineralized Tissues
Raman microspectroscopy is a non-destructive vibrational spectroscopic technique that can identify and map the distribution of specific molecules within a sample. In the context of mineralized tissues like bone, Raman spectroscopy can provide information on both the mineral and organic components. Research has identified a specific Raman band at approximately 1660 cm⁻¹ that is strongly associated with the this compound cross-link. researchgate.netoregonstate.edu By analyzing the intensity of this band across a tissue section, it is possible to create a map of the relative abundance and distribution of this compound, offering insights into the spatial organization of collagen cross-linking within the bone matrix. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Collagen Cross-links
| Technique | Spectral Feature | Correlation with this compound | Key Research Findings |
| Raman Microspectroscopy | ~1660 cm⁻¹ band | Positive correlation with PYD concentration | Enables mapping of relative PYD content in undecalcified bone with high spatial resolution. researchgate.net |
| FTIR Spectroscopy | ~1660 cm⁻¹ sub-band in Amide I region | Positive correlation with PYD concentration | Allows for the semi-quantitative assessment of PYD and collagen maturity in tissue sections. biorxiv.org |
| FTIR Spectroscopy | Ratio of ~1660 cm⁻¹ to ~1690 cm⁻¹ bands | Correlates with the ratio of mature to immature cross-links | Provides an index of collagen maturity within the tissue. biorxiv.org |
Table 2: Spectroscopic Analysis of this compound in Tissues
Methodological Standardization and Inter-laboratory Variability Considerations
The accurate quantification of this compound (PYD) in biological matrices is fundamental to its utility as a biomarker of collagen degradation and bone resorption. However, significant variability in measured concentrations can arise from a combination of preanalytical factors and differences in analytical methodologies between laboratories. Addressing these sources of variation through standardization is critical for ensuring the reliability and comparability of clinical and research data.
Impact of Preanalytical Factors (e.g., Circadian Rhythm, Sample Collection Time, Stability)
Preanalytical variables are a major source of variability in the measurement of urinary this compound. Factors such as biological rhythms, sample collection protocols, and specimen stability can significantly influence the final reported concentration, potentially obscuring the true physiological or pathological state.
Circadian Rhythm
The excretion of this compound is not constant throughout the day but follows a distinct circadian rhythm. tandfonline.comtandfonline.com This rhythm is characterized by higher excretion rates during the night and early morning, with a peak typically occurring between 2:00 and 8:00 AM. tandfonline.comrlbuht.nhs.uk Levels then decrease, reaching a nadir in the afternoon and evening, between 2:00 PM and 11:00 PM. rlbuht.nhs.uk Studies in healthy premenopausal women have shown that concentrations of urinary this compound are highest around 5:30 AM, reflecting an increased rate of bone resorption during the night. tandfonline.comtandfonline.com This nocturnal increase in bone turnover is a well-documented physiological phenomenon, also observed with other bone markers. tandfonline.com
The amplitude of this diurnal variation can be substantial. The mean reported within-day variability for PYD is approximately 71%. nih.gov One study noted that total PYD excretion was 21.9% higher at night than during the day in premenopausal women and 24.0% higher in osteoporotic women. nih.gov Interestingly, this significant day-night variation was observed for total this compound, but not for the free, unconjugated form. nih.gov This suggests that the peptide-bound forms of this compound are the primary contributors to the circadian rhythm. nih.gov The existence of this strong biological rhythm underscores the critical importance of standardizing sample collection times to minimize this source of variability. tandfonline.comtandfonline.com
Sample Collection Time
Given the pronounced circadian variation, the timing of urine sample collection is a critical preanalytical factor. To mitigate the impact of diurnal fluctuations, it is widely recommended to collect a second morning void urine sample, typically between 8:00 AM and 10:00 AM, after an overnight fast. rlbuht.nhs.uksas-centre.org The first morning void is often discarded because it represents an accumulation of urine over a variable and uncontrolled period of sleep, which can introduce variability. sas-centre.org The second morning void provides a more standardized window into the peak resorptive state. rlbuht.nhs.uksas-centre.org
While 24-hour urine collections can also be used to average out diurnal fluctuations, they are often difficult for patients to complete accurately and can be subject to collection errors. nasa.gov Studies comparing second void samples to 24-hour collections have shown that for PYD, the correlation is better when the 24-hour pool results are expressed per day or per creatinine, as opposed to single-void collections which show higher variability. nasa.gov For routine clinical use, the convenience and relative reliability of a standardized second morning void make it the preferred sample type. rlbuht.nhs.uksas-centre.org Adhering to a consistent collection protocol is essential, especially when monitoring changes in an individual over time. sas-centre.org
Sample Stability
The stability of this compound in biological samples is crucial for obtaining accurate results, particularly when samples cannot be analyzed immediately. This compound is susceptible to degradation from exposure to ultraviolet (UV) light. researchgate.net Therefore, urine samples should be protected from light during and after collection. nih.gov
Regarding temperature, this compound in urine is relatively stable. Samples can typically be stored at room temperature or refrigerated (2-8°C) for up to 14 days without significant degradation. labcorp.com For long-term storage, freezing at -20°C or lower is recommended. nih.gov One study noted that urine samples stored at -20°C were stable prior to analysis. nih.gov It is important to avoid repeated freeze-thaw cycles, although some data suggest stability for up to three cycles. labcorp.com
| Factor | Description of Impact | Mitigation Strategy | Source |
|---|---|---|---|
| Circadian Rhythm | Excretion is highest in the late night/early morning (peak ~05:30) and lowest in the afternoon. Within-day variability can be ~71%. | Standardize collection time. | tandfonline.comtandfonline.comnih.gov |
| Sample Collection Time | Inconsistent timing introduces significant variability due to circadian rhythm. | Collect a fasting, second morning void urine sample (e.g., between 08:00 and 10:00). | rlbuht.nhs.uksas-centre.org |
| Sample Stability (Light) | This compound is degraded by UV light. | Protect samples from light exposure. | researchgate.net |
| Sample Stability (Temperature) | Samples are generally stable at room temperature or refrigerated for up to 14 days. Long-term storage requires freezing. | Store appropriately based on the expected time to analysis. Freeze at -20°C for long-term storage. | nih.govlabcorp.com |
Importance of Reference Standards and Quality Control Programs
Standardization of the analytical process itself is as important as controlling preanalytical variables. The use of certified reference standards and participation in external quality control programs are essential for minimizing inter-laboratory variability and ensuring the accuracy and comparability of results.
Reference Standards
A major challenge in the widespread clinical application of this compound assays has been the lack of internationally accepted reference standards. nih.gov Accurate calibration of assays, whether based on high-performance liquid chromatography (HPLC) or immunoassays, depends on the availability of pure, well-characterized standard materials. researchgate.net
Significant progress has been made in purifying this compound and its analogue, deoxythis compound, from bone and establishing primary standardization criteria. nih.gov Through methods including mass spectrometry and NMR spectroscopy, the purity of these compounds has been assessed, and their molar absorptivity values have been established, which can be used for calibrating analytical instruments. nih.govpsu.edu For this compound in 0.1 mol/L HCl, the molar absorptivity (ε) at 295 nm was determined to be 5490 L·mol⁻¹·cm⁻¹. nih.gov The availability of such criteria and the development of synthetic calibrators are crucial steps toward harmonizing assay results across different laboratories and methods. researchgate.netnih.gov The use of a suitable internal standard can also help to minimize errors related to sample pretreatment and analysis. researchgate.net
Quality Control Programs
To address this, participation in external quality assurance (EQA) or proficiency testing (PT) programs is vital. These programs provide laboratories with standardized samples for analysis and allow them to compare their results against those of a peer group. nih.gov This process helps identify systematic biases in a laboratory's methodology and promotes greater consistency among different testing sites. nih.govbio-rad.com Internal quality control, using materials with known concentrations at low, medium, and high levels, is also fundamental for monitoring the day-to-day performance and precision of an assay. nih.govnih.gov The combination of well-characterized reference standards, internal quality controls, and external quality assurance programs forms the foundation for reliable and standardized this compound quantification. bio-rad.combruker.com
| Variability Type | Analyte | Reported Coefficient of Variation (CV%) | Source |
|---|---|---|---|
| Within-Day (Intra-day) | PYD | ~71% (Biological) | nih.gov |
| Inter-Day | PYD | 16% (Range: 12-21%) | nih.gov |
| Intra-Assay (Imprecision) | Total PYD (HPLC) | 3.8% | researchgate.net |
| Free PYD (LC-MS/MS) | 3.8% - 9.1% | nih.gov | |
| Inter-Assay (Imprecision) | Total PYD (HPLC) | 8.2% | researchgate.net |
| Free PYD (LC-MS/MS) | 10.0% - 10.3% | nih.gov |
Pyridinoline As a Signaling Molecule and Receptor Interaction
Identification of Pyridinoline as an Intrinsic Ligand for the Receptor for Advanced Glycation End-products (RAGE)
The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand, pattern recognition receptor (PRR) belonging to the immunoglobulin superfamily. tandfonline.commdpi.com It is known to bind a variety of ligands, including Advanced Glycation End-products (AGEs), which are implicated in diabetic complications and other chronic diseases. tandfonline.comfrontiersin.org The interaction between AGEs and RAGE triggers pro-inflammatory responses. tandfonline.comnih.gov
A key breakthrough in understanding this compound's function came from the hypothesis that it could act as an endogenous ligand for RAGE. nih.govoup.comtandfonline.com This hypothesis was based on the observation that the 3-hydroxypyridinium (B1257355) (3-HP) moiety, which is central to this compound's structure, is also a critical component of other toxic AGEs known to bind RAGE, such as glyceraldehyde-derived pyridinium (B92312) (GLAP) and GA-pyridine. tandfonline.comnih.govoup.com
To test this, researchers purified this compound from bovine Achilles tendons and examined its effects on rat neuronal PC12 cells, which express RAGE. tandfonline.comnih.gov The study demonstrated that this compound induced cytotoxicity in these cells in a dose-dependent manner. nih.govoup.comtandfonline.com Crucially, this toxic effect was significantly diminished when the cells were treated with an anti-RAGE antibody or with a soluble form of RAGE (sRAGE), which acts as a decoy receptor by binding ligands in the extracellular space. tandfonline.comnih.govtandfonline.com These findings strongly indicated that this compound's cellular effects were mediated through RAGE. nih.govtandfonline.com The direct interaction was subsequently confirmed through biophysical methods, solidifying the identification of this compound as a novel, intrinsic ligand for RAGE. nih.govoup.comtandfonline.com
Implications of RAGE Activation by this compound in Cellular Responses and Inflammation
The engagement of RAGE by this compound triggers distinct cellular responses and contributes to inflammatory processes. The initial identification of this compound as a RAGE ligand was coupled with the observation of its RAGE-dependent cytotoxicity in neuronal PC12 cells. tandfonline.comnih.gov
| Experimental Condition (PC12 Cells) | Observed Effect on Cell Viability | Citation |
| Treatment with this compound | Significant decrease in a concentration-dependent manner | tandfonline.com |
| Treatment with this compound + Anti-RAGE Antibody | Attenuation of this compound-induced toxicity | tandfonline.com |
| Treatment with this compound + Soluble RAGE (sRAGE) | Inhibition of this compound-induced toxicity | tandfonline.com |
| Treatment with this compound + Isotype Control Antibody | No effect on this compound-induced toxicity | tandfonline.com |
Beyond direct cytotoxicity, the activation of RAGE by its various ligands is known to stimulate multiple downstream intracellular signaling pathways that are central to inflammation. mdpi.comfrontiersin.org These cascades include:
Activation of these pathways culminates in the production and release of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org This process can create a damaging positive feedback loop, as NF-κB activation also upregulates the expression of the RAGE gene itself, making cells more sensitive to its ligands and thus amplifying the inflammatory state. mdpi.comnih.gov The binding of this compound to RAGE is therefore implicated in initiating and perpetuating these inflammatory cycles in tissues where collagen degradation occurs. tandfonline.com Furthermore, research has suggested that the this compound-RAGE interaction may induce other cellular changes, such as epithelial to mesenchymal transition (EMT) in renal epithelial cells. tandfonline.comoup.com
This compound as a Damage-Associated Molecular Pattern (DAMP) in Extracellular Matrix
The concept of Damage-Associated Molecular Patterns (DAMPs) is fundamental to understanding sterile inflammation—inflammatory responses that occur in the absence of infection. wikipedia.orgnih.gov DAMPs are endogenous molecules released from damaged or dying cells that act as alarm signals to the innate immune system, notifying it of tissue injury. wikipedia.orgnih.gov These signals are recognized by pattern recognition receptors (PRRs), such as RAGE, which then initiate an inflammatory response. nih.gov
While many DAMPs are intracellular proteins (e.g., HMGB1) or other cellular components (e.g., ATP, DNA) released upon cell lysis, this compound represents a distinct class of DAMP originating from the extracellular matrix (ECM). oup.commdpi.com The ECM is the non-cellular component within all tissues and organs, providing not only physical scaffolding but also initiating crucial biochemical and biomechanical cues. oup.com
When collagen, a major protein of the ECM, is degraded due to mechanical stress, enzymatic action, or disease, its this compound crosslinks are released into the extracellular environment. tandfonline.comoup.com In this context, this compound functions as a direct molecular signal of ECM damage. oup.com RAGE, expressed on the surface of cells like macrophages, endothelial cells, and chondrocytes, acts as a sensor for this specific DAMP. tandfonline.comoup.com The recognition of this compound by RAGE allows the immune system to detect and respond to the breakdown of connective tissue integrity. tandfonline.com
The this compound-RAGE signaling axis is particularly relevant in pathological conditions characterized by extensive collagen degradation and chronic inflammation. The release of this compound from damaged tissue can activate RAGE, thereby contributing to a vicious cycle of inflammation and further matrix destruction. tandfonline.comnih.gov
Osteoarthritis (OA): In OA, the cartilage that cushions the joints breaks down. thepharmajournal.com Cartilage is particularly rich in this compound crosslinks compared to other joint tissues. nih.gov Studies have shown that urinary levels of this compound are elevated in OA patients and can serve as a biomarker for the extent of joint destruction. thepharmajournal.comnih.gov The this compound released from degenerating cartilage can bind to RAGE on chondrocytes and synovial cells, perpetuating a local inflammatory environment that accelerates further cartilage degradation. thepharmajournal.comnih.gov
Rheumatoid Arthritis (RA): RA is a systemic autoimmune disease characterized by chronic inflammation of the synovium (the lining of the joints), leading to cartilage and bone erosion. nih.gov Serum and urinary this compound levels are significantly increased in RA patients and show a positive correlation with markers of disease activity, such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), as well as with the severity of joint destruction. nih.govresearchgate.net This suggests that the this compound released during the aggressive joint degradation in RA acts as a DAMP, activating RAGE and contributing to the sustained synovitis and tissue damage. nih.gov
Intervertebral Disc Degeneration (IVDD): The intervertebral discs, which act as shock absorbers between the vertebrae, also contain collagen cross-linked by this compound. nih.gov The degenerative process in IVDD involves the breakdown of the disc's ECM, including its collagen network, and an accumulation of AGEs. nih.govmdpi.com The release of this compound during this degradation can activate RAGE-mediated inflammatory pathways within the disc cells, contributing to the cycle of matrix breakdown, inflammation, and cell senescence that characterizes IVDD. nih.govmdpi.com
| Tissue | Relative this compound (Pyr) & Deoxythis compound (B1589748) (Dpyr) Content | Pathological Significance | Citations |
| Cartilage | High Pyr content (Pyr:Dpyr ratio ~50:1) | Major source of Pyr released during joint destruction in osteoarthritis and rheumatoid arthritis. | nih.gov |
| Bone | Lower Pyr content (Pyr:Dpyr ratio ~3:1) | Contributes to urinary crosslink levels, especially in conditions with high bone turnover like RA. | nih.govnih.gov |
| Synovium | Moderate Pyr content (Pyr:Dpyr ratio ~25:1) | Pyr reflects both cartilage metabolism and synovitis (joint inflammation), making it a suitable marker for arthritis. | thepharmajournal.comnih.gov |
| Intervertebral Disc | Pyr content is higher in the nucleus pulposus than the anulus fibrosus. | Release during disc degeneration may contribute to local inflammation via RAGE activation. | nih.gov |
Future Research Trajectories and Unanswered Questions in Pyridinoline Biology
Refinement of Pyridinoline-Based Diagnostic and Prognostic Markers
While this compound has been established as a valuable marker for bone resorption, ongoing research seeks to enhance its predictive power and accessibility. nih.govsas-centre.org The future lies in integrating this compound measurements with other clinical data for a more holistic patient assessment and in developing technologies that allow for more rapid and accessible testing.
Current research indicates that this compound levels are inversely correlated with bone mineral density (BMD). nih.gov In patients with postmenopausal osteoporosis, higher urinary excretion of this compound and deoxythis compound (B1589748) is associated with lower BMD. nih.gov Similarly, in rheumatoid arthritis, elevated serum this compound levels are associated with more severe joint destruction over time. researchgate.net However, as a sole predictor, its accuracy is moderate. researchgate.net
Future research will focus on creating more robust risk assessment models by integrating this compound data with BMD measurements and an individual's genetic profile. Genetic factors are known to account for a significant portion of the variation in BMD, with heritability estimates ranging from 37% to 88% depending on menopausal status and skeletal site. nih.govnih.gov Specific genes, such as variants in the Collagen Type I α1 Gene (COLIA1) and the LRP5 gene, have been associated with reduced BMD and increased fracture risk. nih.gov Combining these genetic predispositions with real-time metabolic data from this compound levels could significantly improve the early identification of individuals at high risk for diseases like osteoporosis and allow for preemptive interventions.
Currently, the measurement of this compound is primarily conducted in centralized laboratories using techniques like high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assays (ELISA). nih.govnih.gov While accurate, these methods involve sample transport and processing time, delaying results. helixbiolab.com The development of point-of-care (POC) tests, which can be performed at or near the site of patient care, represents a significant goal for the future. helixbiolab.com
POC assays for this compound would provide rapid, real-time data on bone resorption rates, enabling clinicians to make immediate therapeutic decisions and monitor treatment efficacy more closely. The foundation for such assays already exists, with immunoassays having been developed that are easier to perform and require no sample preparation. nih.gov Future research will likely focus on adapting these immunoassays into user-friendly, portable formats, such as lateral flow dipsticks or small, automated readers, similar to how glucose levels are monitored by diabetic patients. helixbiolab.com This would be particularly valuable in managing metabolic bone diseases and monitoring responses to anti-resorptive therapies. sas-centre.orgnih.gov
Exploration of Novel Therapeutic Targets Modulating this compound Metabolism
Given the role of this compound cross-links in the stability and degradation resistance of collagen, modulating their formation presents a novel therapeutic strategy for diseases characterized by pathological fibrosis or excessive tissue breakdown. nih.govmdpi.com Research is increasingly focused on the enzymes that control the initial and final steps of this compound synthesis.
The formation of this compound is dependent on the enzymatic actions of the lysyl oxidase (LOX) family and lysyl hydroxylases. nih.govnih.gov Lysyl hydroxylases catalyze the hydroxylation of specific lysine (B10760008) residues within the procollagen (B1174764) molecule. nih.gov Subsequently, lysyl oxidase acts on lysine and hydroxylysine residues in the telopeptide regions of collagen, converting them into reactive aldehydes. nih.govnih.gov These aldehydes then spontaneously form the mature, stable this compound cross-links. nih.gov
Targeting these enzymes offers a direct mechanism to control collagen cross-linking. Inhibitors of lysyl oxidase, such as β-aminopropionitrile (BAPN), have been shown in vitro to significantly reduce the formation of this compound and deoxythis compound. mdpi.complos.org This indicates that pharmacological inhibition of the LOX pathway is a viable strategy. Future research will aim to develop more specific and potent inhibitors for both lysyl oxidase and the various isoforms of lysyl hydroxylase to fine-tune the degree of collagen cross-linking in fibrotic diseases like congenital clubfoot, liver cirrhosis, and scar formation. mdpi.comnih.govamegroups.org
Pathological increases in this compound cross-links contribute to the stiffness and degradation resistance of tissues in various fibrotic conditions. mdpi.comamegroups.org For instance, collagen containing this compound is more resistant to degradation by collagenases, leading to the accumulation of fibrotic tissue in scars. amegroups.org Therefore, strategies aimed at modulating this pathological cross-linking are a key area of future therapeutic development.
One approach involves the use of LOX inhibitors to prevent the formation of these stable cross-links. In studies on clubfoot-derived cells, BAPN not only reduced this compound levels but also showed a trend towards inhibiting the cell-mediated contraction of collagen gels, suggesting it could reduce tissue stiffness. mdpi.com Another avenue of exploration is interfering with the post-translational modifications that precede cross-linking. For example, the glycation of lysine residues in type I collagen can block the normal lysyl oxidase-mediated cross-linking process. nih.gov Understanding and harnessing such mechanisms could lead to therapies that selectively reduce pathological cross-linking while preserving normal tissue architecture.
Table 2: Potential Therapeutic Strategies Targeting this compound Metabolism
| Target Enzyme/Process | Therapeutic Strategy | Potential Application | Supporting Evidence/Rationale |
|---|---|---|---|
| Lysyl Oxidase (LOX) | Pharmacological inhibition (e.g., with BAPN) | Fibrotic diseases (e.g., clubfoot, scar tissue) | BAPN significantly reduces this compound and deoxythis compound formation in vitro. mdpi.complos.org |
| Lysyl Hydroxylase | Development of specific inhibitors | Conditions with excessive collagen stabilization | Lysyl hydroxylases are crucial for the initial hydroxylation step required for this compound formation. nih.gov |
Advanced Imaging and In Situ Quantification of this compound in Tissues
A significant limitation in this compound research is that its measurement typically requires the hydrolysis of tissue samples, precluding any analysis of its spatial distribution within the tissue architecture. nih.govnih.gov Developing methods for the advanced imaging and in situ quantification of this compound is a major frontier. Such technologies would allow researchers to visualize the precise location and density of these cross-links within healthy and diseased tissues, offering unprecedented insights into disease mechanisms.
Future approaches may integrate mass spectrometry with imaging techniques to map the distribution of this compound and other cross-links directly on tissue sections. Furthermore, advanced imaging modalities like Dual-Energy Computed Tomography (DECT), which can differentiate tissue compositions based on material-specific properties, could potentially be adapted to quantify collagen and its cross-linking density non-invasively. mdpi.com Another promising area is the development of specific molecular probes that bind to this compound. These probes could be tagged with fluorescent markers, allowing for direct visualization using microscopy, or with contrast agents for use in clinical imaging systems like MRI. These innovations would revolutionize the study of fibrosis, osteoarthritis, and other collagen-related pathologies by linking the biochemical state of the collagen matrix to its macroscopic properties and clinical presentation.
High-Resolution Spatial Mapping of Cross-link Distribution
Advanced imaging techniques are at the forefront of this research. Fourier Transform Infrared Imaging (FTIRI) allows for the analysis of the ratio of nonreducible (this compound) to reducible collagen cross-links in thin tissue sections with a spatial resolution of approximately 6.3 micrometers. cornell.eduscite.ai Studies using FTIRI on human iliac crest biopsies have revealed that the distribution of these cross-links is not uniform. cornell.edu At forming trabecular surfaces, there is a progressive increase in the nonreducible-to-reducible cross-link ratio within the first 50 micrometers of the surface, indicating a maturation process of the collagen matrix. cornell.edu In contrast, resorbing surfaces show a relatively constant ratio. cornell.edu
Another powerful, non-destructive technique is Second Harmonic Generation (SHG) imaging, which can visualize collagen structure with high resolution without the need for staining. nih.govnih.gov SHG has been employed to quantify changes in collagen content and organization during the degeneration of intervertebral discs, revealing a shift from a complex to a more uniform structure, suggestive of fibrotic remodeling. nih.govnih.gov Future research will likely focus on combining these high-resolution imaging modalities with mass spectrometry to create detailed spatial maps of specific cross-link types, providing an unprecedented view of collagen pathology at the micro-level.
Interactive Data Table: Techniques for Spatial Mapping of Collagen Cross-links
| Technique | Principle | Application in Cross-link Analysis | Key Findings |
| Fourier Transform Infrared Imaging (FTIRI) | Measures the vibration of molecular bonds upon absorption of infrared light. | Determines the ratio of nonreducible (e.g., this compound) to reducible collagen cross-links in tissue sections. cornell.eduscite.ai | Revealed characteristic spatial variations in cross-link ratios at forming versus resorbing bone surfaces. cornell.edu |
| Second Harmonic Generation (SHG) Imaging | A two-photon microscopy technique that visualizes non-centrosymmetric structures like fibrillar collagen without exogenous labels. nih.gov | Enables high-resolution visualization and quantification of collagen content, organization, and structural complexity. nih.govnih.gov | Demonstrated a loss of structural complexity and increased collagen uniformity in degenerating intervertebral discs. nih.govnih.gov |
Comprehensive Understanding of this compound's Role in Rare Collagenopathies and Genetic Disorders
The utility of this compound as a biomarker extends beyond common metabolic bone diseases to the realm of rare genetic disorders affecting collagen synthesis and structure. In these conditions, altered this compound levels or ratios can serve as valuable diagnostic and prognostic tools.
A prime example is Osteogenesis Imperfecta (OI), a group of genetic disorders characterized by brittle bones. While total urinary this compound (HP) and deoxythis compound (LP) are markers of bone resorption, their ratio (LP/HP) has emerged as a promising and cost-effective biomarker for specific forms of OI. nih.gov In healthy individuals, this ratio is remarkably constant at approximately 0.2. nih.gov However, this ratio is significantly altered in certain types of OI, allowing for differentiation between them. nih.gov For instance, the LP/HP ratio can help detect recessive forms of OI caused by mutations in genes such as LEPRE1, CRTAP, and FKBP10, and can also help discriminate between dominant forms caused by mutations in COL1A1/COL1A2 versus IFTM5. nih.gov
Similarly, in the kyphoscoliotic type of Ehlers-Danlos Syndrome (EDS), a connective tissue disorder, a reversed ratio of this compound to deoxythis compound is considered a specific and diagnostic marker. researchgate.net Furthermore, an increased formation of this compound cross-links is recognized as a general phenomenon in fibrosis, a condition central to many genetic diseases. nih.govdupuytrens.org This increase is often linked to the elevated expression of the enzyme lysyl hydroxylase 2b (LH2b), which is responsible for hydroxylating lysine residues in the collagen telopeptides, a prerequisite for this compound formation. nih.govdupuytrens.org A deeper investigation into these relationships will be crucial for understanding disease mechanisms and monitoring therapeutic interventions in these rare disorders.
Interactive Data Table: this compound Ratios in Osteogenesis Imperfecta (OI)
| OI Type / Gene Mutation | Typical Effect on LP/HP Ratio | Diagnostic Significance |
| Healthy Control | Approx. 0.2 nih.gov | Baseline for comparison. |
| Recessive OI (LEPRE1, CRTAP, FKBP10, etc.) | Altered from baseline nih.gov | Potential to detect specific recessive forms. nih.gov |
| Dominant OI (COL1A1/COL1A2) | Distinct ratio pattern nih.gov | Helps discriminate from other dominant forms. nih.gov |
| Dominant OI (IFTM5) | Distinct ratio pattern nih.gov | Helps discriminate from COL1A1/A2 forms. nih.gov |
Further Investigation into the Broader Physiological and Pathological Roles of the this compound-RAGE Axis
Recent groundbreaking research has identified this compound as a novel, intrinsic ligand for the Receptor for Advanced Glycation End-products (RAGE). tandfonline.com This discovery opens up a new paradigm for understanding the signaling roles of collagen degradation products. RAGE is a multi-ligand receptor of the immunoglobulin superfamily known for its role in inflammatory and pro-fibrotic signaling. tandfonline.com Its activation by ligands such as Advanced Glycation End-products (AGEs) and Damage-Associated Molecular Patterns (DAMPs) is implicated in the pathogenesis of numerous chronic diseases, including diabetic complications, neurodegenerative diseases, and fibrosis. tandfonline.com
The finding that this compound binds to and activates RAGE suggests that the receptor acts as a sensor for collagen degradation. tandfonline.com When tissues are damaged or undergo rapid turnover, the release of this compound from the breakdown of mature collagen could directly trigger pro-inflammatory and pro-fibrotic cellular responses via RAGE activation. This this compound-RAGE axis provides a direct molecular link between matrix degradation and cellular signaling pathways that can perpetuate tissue damage and fibrosis.
Unanswered questions in this area are numerous. What is the binding affinity of this compound to RAGE compared to other ligands? Does this interaction occur in vivo, and what is its contribution to the pathology of diseases like osteoarthritis, rheumatoid arthritis, or systemic sclerosis, where both collagen degradation and RAGE signaling are known to be involved? bmj.comnih.govnih.gov Exploring the this compound-RAGE axis could clarify the mechanisms of multiple disorders associated with collagen degradation and may unveil new therapeutic targets aimed at interrupting this pathological feedback loop. tandfonline.com
Q & A
Q. What methodological standards are critical for quantifying pyridinoline in biological samples?
this compound quantification requires rigorous standardization to ensure reproducibility. Key steps include:
- Purification and calibration : Use this compound monochloride trihydrochloride salts with validated molar absorptivity values (e.g., ε = 5,490 L mol⁻¹ cm⁻¹ at 295 nm in 0.1 M HCl for this compound) to establish primary reference materials .
- Assay validation : Report intra- and inter-assay coefficients of variation (CVs). For ELISA, acceptable intra-assay CVs should be ≤6.8% and inter-assay CVs ≤11.1% .
- Normalization : Express urinary this compound as a ratio to creatinine to account for dilution variability, and stratify reference intervals by gender due to biological variation .
Q. How does this compound function as a collagen crosslinker, and what are its structural implications?
this compound forms mature trifunctional crosslinks between hydroxylysine residues in collagen helices, stabilizing fibrillar networks in cartilage, bone, and synovium. Methodologically:
- Detection : Use fluorescence spectroscopy (excitation/emission at 295/395 nm) or time-of-flight secondary ion-mass spectrometry (TOF-SIMS) for picomole-level sensitivity in tissue matrices .
- Engineered tissue analysis : Quantify this compound in collagen-rich constructs (e.g., bovine cartilage) via HPLC or ELISA to assess maturity relative to native tissue .
Q. What are the best practices for designing a cross-sectional study on this compound in bone resorption?
- Population selection : Stratify by age, sex, and disease status (e.g., osteoporosis vs. healthy controls) to account for biological variability .
- Sample handling : Collect early morning urine, store serum at –70°C, and avoid freeze-thaw cycles to preserve crosslink integrity .
- Statistical adjustments : Normalize skewed radiological data (e.g., log-transformed Sharp-van der Heijde scores) and adjust for covariates like age, sex, and treatment history .
Advanced Research Questions
Q. How can researchers resolve contradictions between serum and urinary this compound levels in predicting joint destruction?
Discrepancies arise due to tissue specificity (serum reflects systemic collagen turnover; urine is bone-dominated). Strategies include:
- Longitudinal modeling : Use multivariate regression to correlate baseline serum this compound with 7-year radiographic outcomes while adjusting for anti-CCP antibodies and CRP .
- Dynamic thresholds : Define disease-specific cutoffs (e.g., serum this compound ≥3.4 nmol/L predicts rapid radiographic progression (RRP) in rheumatoid arthritis (RA)) and validate via ROC analysis (AUC = 0.61–0.64) .
Q. What experimental approaches address the biological variability of this compound in clinical cohorts?
- Repeated sampling : Collect multiple urine specimens (e.g., 24-hour vs. fasting samples) to reduce intra-individual variability .
- Covariate adjustment : In RA studies, stratify analyses by treatment era (e.g., methotrexate vs. NSAIDs) to control for therapy-driven collagen turnover differences .
- Biospecimen banking : Use prospectively stored sera (e.g., Leiden Early Arthritis Clinic cohort) to standardize batch testing and minimize assay drift .
Q. How can novel mass spectrometry techniques improve this compound detection in engineered tissues?
- TOF-SIMS : Apply this high-sensitivity method to map this compound distribution in collagen matrices at picomole levels, enabling spatial resolution in cartilage repair studies .
- Crosslink profiling : Combine LC-MS/MS with enzymatic digestion (e.g., trypsin) to isolate trimeric crosslinked peptides and quantify this compound/deoxythis compound ratios .
Q. What statistical methods are optimal for analyzing this compound’s predictive value in longitudinal studies?
- Multivariate normal regression : Model repeated radiological measures (e.g., annual Sharp scores) while accounting for autocorrelation between timepoints .
- Likelihood ratios (LRs) : Calculate positive/negative LRs (e.g., LR+ = 1.49 for this compound ≥3.4 nmol/L predicting RRP) to assess clinical utility beyond AUC metrics .
- Machine learning : Integrate this compound with omics data (e.g., proteomics) to build composite biomarkers for joint destruction risk .
Methodological Challenges and Solutions
Q. How should researchers handle assay limitations when this compound levels fall below detection limits?
- Pre-concentration : Use centrifugal filtration or solid-phase extraction to enrich low-abundance samples before ELISA .
- Alternative markers : Pair this compound with telopeptide biomarkers (e.g., CTX-I) to improve sensitivity in early-stage disease .
Q. What strategies mitigate confounding in genetic studies linking this compound to connective tissue disorders?
- Phenotype stratification : In Ehlers-Danlos syndrome, measure lysyl/hydroxylysyl this compound ratios to distinguish PLOD1 mutations from idiopathic cases .
- Functional assays : Validate crosslink abnormalities using fibroblast cultures and collagen digestion followed by HPLC quantification .
Data Interpretation Guidelines
- Contradictory findings : Reconcile this compound’s dual role as a structural stabilizer and disease biomarker by contextualizing tissue origin (e.g., synovium vs. cartilage in RA) .
- Reporting standards : Adhere to STROBE guidelines for observational studies, detailing ELISA protocols, CVs, and normalization methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
